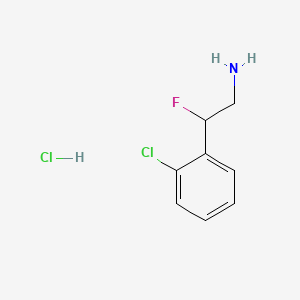
6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-methoxypyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for a specified period, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Scientific Research Applications
6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine.
6-Bromo-2-pyridinecarbaldehyde: Another related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10BrN3O |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O/c1-16-8-5-6-13-11(7-8)15-10-4-2-3-9(12)14-10/h2-7H,1H3,(H,13,14,15) |
InChI Key |
YREIYYYHDWARFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
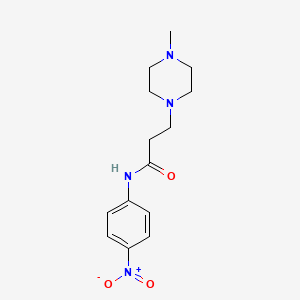

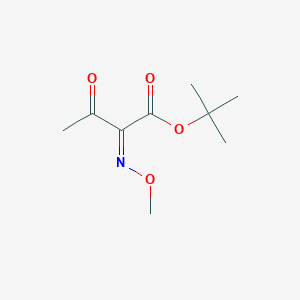
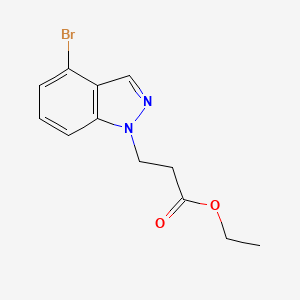
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
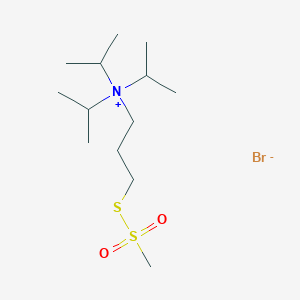
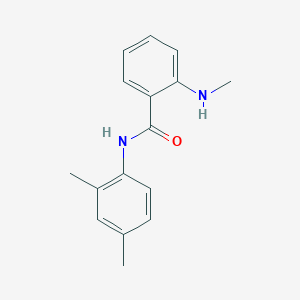
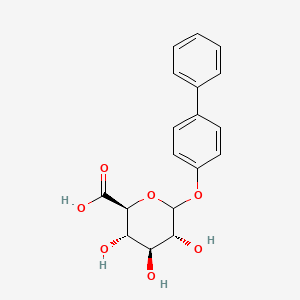
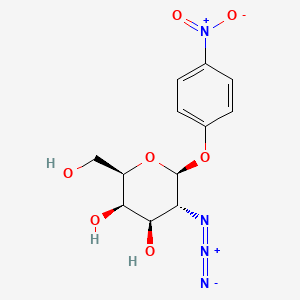
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
